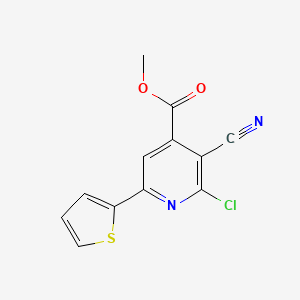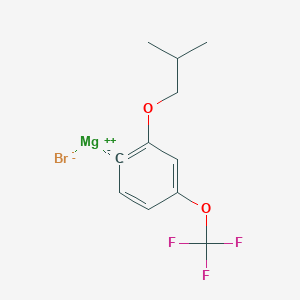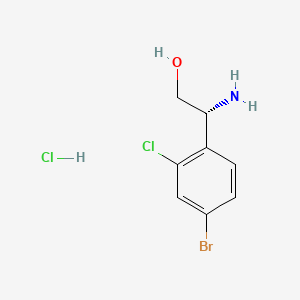![molecular formula C10H15NO2 B14880985 2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
2-Methyl-2-azaspiro[4.5]decane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-azaspiro[4.5]decane-1,6-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their rigidity and three-dimensional structural properties. Spiro compounds have gained significant attention in the pharmaceutical and chemical industries due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of substituted spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and various substituted spiro derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-2-azaspiro[4.5]decane-1,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural properties.
Industry: The compound is used in the development of agrochemicals and materials science for the synthesis of new materials with desired properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains an oxygen atom in place of the methyl group.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a phenyl group and an additional nitrogen atom in the spiro ring system.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-1,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its rigidity and three-dimensional structure make it a valuable scaffold for the design of novel compounds with potential therapeutic applications. Additionally, its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-methyl-2-azaspiro[4.5]decane-1,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)5-3-2-4-8(10)12/h2-7H2,1H3 |
Clé InChI |
UWBKZVXKLJIDMF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1=O)CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


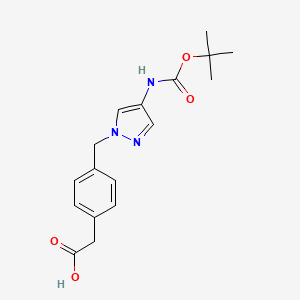
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
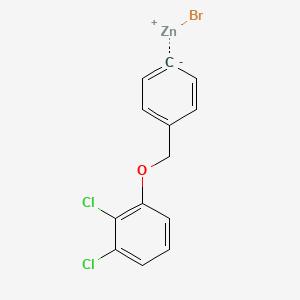
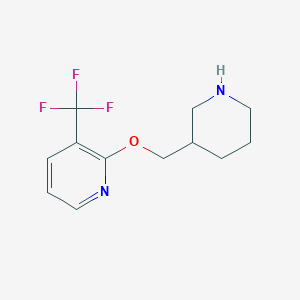
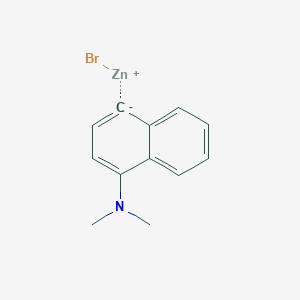
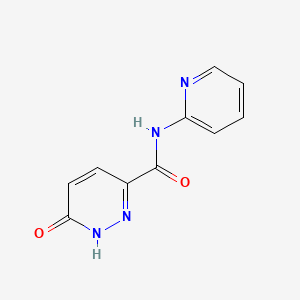

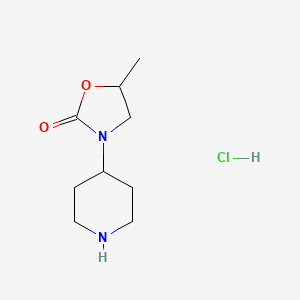
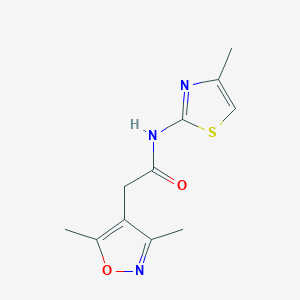
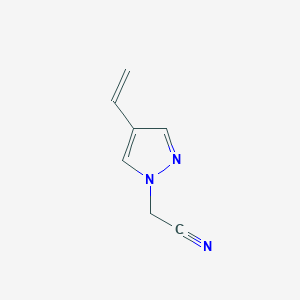
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)
